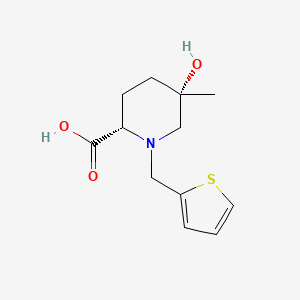![molecular formula C14H28N2O B8109967 N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine](/img/structure/B8109967.png)
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it an attractive scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine typically involves the construction of the spirocyclic core followed by functionalization. One common method is the Prins cyclization reaction, which allows the formation of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
. The reaction conditions for these methods often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
科学的研究の応用
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterial cells.
類似化合物との比較
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-one: This compound shares the spirocyclic core but differs in functional groups, leading to different biological activities.
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative exhibits high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Uniqueness
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
特性
IUPAC Name |
N-methyl-N-(2-oxa-9-azaspiro[5.5]undecan-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-12(2)16(3)10-13-4-5-14(11-17-13)6-8-15-9-7-14/h12-13,15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKGPUACNBDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCC2(CCNCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8109897.png)
![(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole](/img/structure/B8109900.png)
![4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid](/img/structure/B8109903.png)

![rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide](/img/structure/B8109938.png)
![4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid](/img/structure/B8109952.png)
![1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine](/img/structure/B8109959.png)
![3-(2-(p-Tolyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8109960.png)
![N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B8109976.png)
![rel-(2R)-N-benzyl-N-methyl-7-azabicyclo[2.2.1]heptan-2-amine](/img/structure/B8109980.png)
![6-((Pyridin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109988.png)
![N,N-dimethyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8109996.png)
![6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8110000.png)
![rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B8110010.png)
